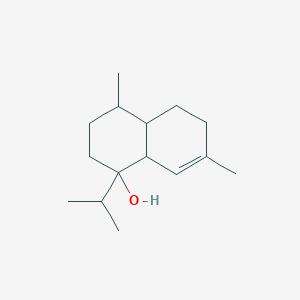
4-Cadinen-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol is a natural product found in Guatteria blepharophylla, Fabiana imbricata, and Ageratina adenophora with data available.
科学的研究の応用
Engineering of Sesquiterpene Synthases
Research has demonstrated the potential to engineer sesquiterpene synthases to produce various sesquiterpenes, including 4-Cadinen-7-ol. For instance, Yoshikuni et al. (2006) engineered cotton (+)-δ-cadinene synthase to enhance selectivity towards different products like germacrene D-4-ol, showcasing the versatility of manipulating these enzymes for tailored sesquiterpene production .
Defensive Roles in Plants
Liu et al. (2020) investigated the role of cadinene compounds in plant defense mechanisms. Their study on Eupatorium adenophorum revealed that cadinene derivatives, including this compound, play significant roles in deterring herbivores and pathogens, highlighting their ecological importance .
Antifouling Agent Synthesis
Nishikawa et al. (2010, 2011) explored the synthesis of related compounds as potential antifouling agents. Their findings suggest that derivatives of cadinene can be developed into non-toxic solutions for preventing biofouling in marine environments, indicating a promising application for this compound .
Mechanism of Sesquiterpene Synthases
Loizzi et al. (2017) focused on the mechanistic understanding of δ-cadinene synthase, which is crucial for synthesizing compounds like this compound. Their research provides insights into substrate conversion processes that are essential for biosynthetic applications .
Enzymatic Characterization
Burkhardt et al. (2019) characterized various sesquiterpene synthases from Termitomyces, contributing to the understanding of enzymatic pathways leading to the production of compounds like this compound. This work is vital for biotechnological applications where specific sesquiterpenes are desired .
Isolation from Natural Sources
Arihara et al. (2004) successfully isolated novel sesquiterpenes from Cryptomeria japonica, enhancing the knowledge about naturally occurring cadinene derivatives and their potential applications in pharmaceuticals and natural products .
Case Study 1: Plant Defense Mechanisms
In a study examining the defensive capabilities of cadinene derivatives, researchers observed that plants producing high levels of this compound exhibited increased resistance to herbivory and pathogen attacks compared to those with lower concentrations. This research underscores the ecological significance of this compound in plant defense strategies.
Case Study 2: Antifouling Applications
A series of laboratory experiments demonstrated that formulations containing cadinene derivatives effectively inhibited the growth of marine biofouling organisms such as barnacles and algae. These findings support the development of environmentally friendly antifouling agents based on compounds like this compound.
Summary Table of Applications
| Application Area | Description | References |
|---|---|---|
| Engineering Sesquiterpene Synthases | Manipulation of synthases to produce specific sesquiterpenes like this compound | Yoshikuni et al., 2006 |
| Plant Defense Mechanisms | Role in deterring herbivores and pathogens in plants | Liu et al., 2020 |
| Antifouling Agent Synthesis | Development of non-toxic antifouling agents from cadinene derivatives | Nishikawa et al., 2010; 2011 |
| Enzymatic Characterization | Understanding enzymatic pathways for biosynthesis | Burkhardt et al., 2019 |
| Isolation from Natural Sources | Isolation techniques enhancing knowledge about cadinene derivatives | Arihara et al., 2004 |
特性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC名 |
4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 |
InChIキー |
MUROKQYXIPVTGD-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |
正規SMILES |
CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















